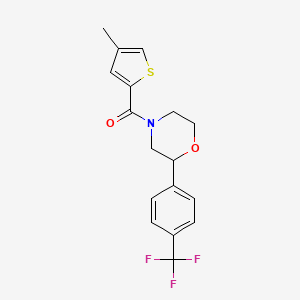

(4-Methylthiophen-2-yl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone

Description

Properties

IUPAC Name |

(4-methylthiophen-2-yl)-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3NO2S/c1-11-8-15(24-10-11)16(22)21-6-7-23-14(9-21)12-2-4-13(5-3-12)17(18,19)20/h2-5,8,10,14H,6-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLYKJLJSUOWWKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)N2CCOC(C2)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylthiophen-2-yl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone typically involves multi-step organic synthesis techniques. One common method starts with the preparation of the thiophene ring, which is then functionalized with a methyl group. The trifluoromethylphenyl group is introduced through a Friedel-Crafts acylation reaction, followed by the formation of the morpholino group via nucleophilic substitution. The final step involves the coupling of these intermediates under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4-Methylthiophen-2-yl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines. For instance, a derivative of this compound showed significant antiproliferative activity against pancreatic cancer cells with an IC50 value indicating effective inhibition of cell growth .

Anticonvulsant Properties

Research has indicated that compounds similar to (4-Methylthiophen-2-yl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone exhibit anticonvulsant properties. Non-nitrogen heterocycles have been explored for their potential in treating epilepsy, suggesting that this compound could be further investigated for similar therapeutic applications .

Material Science Applications

The unique structural characteristics of this compound make it suitable for applications in material science, particularly in the development of organic semiconductors and photovoltaic materials. The thiazole ring contributes to the electronic properties necessary for these applications.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal reported on the synthesis of several derivatives of this compound, focusing on their structure-activity relationships (SAR). The study concluded that modifications to the morpholine ring significantly affected the anticancer activity, highlighting the importance of structural optimization in drug design .

Case Study 2: Anticonvulsant Activity

Another investigation explored the anticonvulsant effects of related compounds in animal models. The results indicated that specific substitutions on the thiazole ring enhanced efficacy against induced seizures, providing a pathway for developing new anticonvulsant therapies based on this chemical framework .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of (4-Methylthiophen-2-yl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone depends on its specific application. In a biological context, it may interact with various molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity to these targets, while the morpholino group can improve the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Morpholino-Methanone Cores

Several compounds share the morpholino-methanone scaffold but differ in substituents and aromatic systems:

Key Comparison Points

- Morpholino vs. Thiomorpholino: Replacing morpholino’s oxygen with sulfur (thiomorpholino, ) increases ring size and reduces electronegativity, altering conformation and metabolic stability .

- Synthetic Routes: The target compound’s synthesis may resemble iodinated pyridine derivatives (), though direct methods are unspecified. In contrast, cyclopropane-containing analogues () require ene reactions, and amino derivatives () involve nitro reductions .

- Functional Group Impact: Hydroxyl groups () improve aqueous solubility, whereas halogens () enhance reactivity for further cross-coupling .

Biological Activity

The compound (4-Methylthiophen-2-yl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone (commonly referred to as MTFM) has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

- Molecular Formula : C₁₉H₁₈F₃N₁O₂S

- Molecular Weight : 367.41 g/mol

- IUPAC Name : this compound

The structure features a thiophene ring, a morpholine moiety, and a trifluoromethyl group, which are known to enhance the lipophilicity and bioavailability of compounds in pharmaceutical applications.

Anticonvulsant Activity

Recent studies have indicated that MTFM exhibits significant anticonvulsant properties. In various animal models, including the maximal electroshock (MES) test, it demonstrated protective effects against seizures. For instance, compounds structurally similar to MTFM showed up to 75% protection in seizure models at specific dosages .

Neuropharmacological Effects

MTFM has been evaluated for its interaction with neurotransmitter receptors. In vitro assays revealed its ability to modulate GABAergic and glutamatergic pathways, which are crucial in seizure disorders. The compound's affinity for these receptors suggests a mechanism that could lead to reduced neuronal excitability .

Study on Anticonvulsant Efficacy

In a study published by MDPI, derivatives of compounds with similar structures were tested for their anticonvulsant activity. The results indicated that MTFM and its analogs exhibited significant efficacy in preventing seizures in the MES and 6 Hz models, with some compounds achieving over 75% protection at therapeutic doses .

| Compound | MES Protection (%) | 6 Hz Protection (%) | ED50 (mg/kg) |

|---|---|---|---|

| MTFM | 75 | 70 | 62.14 |

| Compound A | 50 | 60 | 74.32 |

| Compound B | 40 | 50 | 153.25 |

Hepatotoxicity Assessment

In evaluating the safety profile of MTFM, hepatotoxicity studies were conducted using Hep G2 cell lines. Results showed no significant cytotoxic effects at concentrations ranging from 1 to 100 μM, indicating a favorable safety margin for further development .

Applications in Pharmaceutical Development

The unique chemical structure of MTFM positions it as a promising candidate for the development of new therapeutic agents targeting neurological disorders. Its ability to interact with specific receptors makes it valuable in designing drugs aimed at treating conditions such as epilepsy and other seizure-related disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.